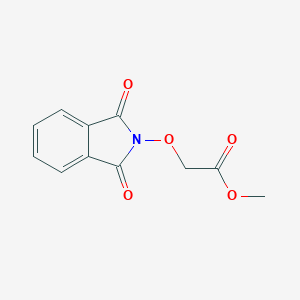
2,5-Diphenyl-1H-pyrrole
Übersicht
Beschreibung
2,5-Diphenyl-1H-pyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The 2,5-Diphenyl-1H-pyrrole variant has phenyl groups attached to the 2nd and 5th carbon atoms of the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole and its derivatives has been a subject of interest in medicinal chemistry due to their biological activity. The most prominent and well-known method for the preparation of pyrrole is the Paal-Knorr synthesis . Other methods include the reaction of nitroalkenes and imines under samarium catalysis . The yield of the pyrrole derivative was affected by the substituent alkyl group attached to the nitrogen atom of imines .Molecular Structure Analysis
The molecular structure of 2,5-Diphenyl-1H-pyrrole consists of a pyrrole ring with phenyl groups attached to the 2nd and 5th carbon atoms. The molecular formula is C12H13N .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions catalyzed by metals such as copper and ruthenium . The specific reactions that 2,5-Diphenyl-1H-pyrrole undergoes could depend on the reaction conditions and the presence of other reactants .Wissenschaftliche Forschungsanwendungen
Drug Discovery Applications of 2,5-Diphenyl-1H-pyrrole
2,5-Diphenyl-1H-pyrrole has been identified as a valuable scaffold in the design of therapeutically active compounds. Its structure is utilized in the development of various drugs with diverse applications, including:
The versatility of 2,5-Diphenyl-1H-pyrrole in drug discovery is further demonstrated by its use in the synthesis of novel molecules targeting specific receptors or enzymes involved in disease pathways .
Material Science Applications of 2,5-Diphenyl-1H-pyrrole
In material science, 2,5-Diphenyl-1H-pyrrole contributes to the development of new materials with enhanced properties:
The synthesis pathways for these materials often involve modern techniques that include metals, nanomaterials, and complex heterogeneous catalysis methods .
Wirkmechanismus
Target of Action
Pyrrole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrrole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions
Biochemical Pathways
Pyrrole derivatives have been shown to influence a variety of biochemical pathways, often related to their target of action
Pharmacokinetics
A study on similar pyrrole derivatives suggested good drug-like molecules and friendly pharmacokinetics . More research is needed to determine the specific ADME properties of 2,5-Diphenyl-1H-pyrrole and their impact on its bioavailability.
Result of Action
Pyrrole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Safety and Hazards
The safety data sheet for pyrrole indicates that it is a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled. It can cause serious eye damage. In case of contact with skin or eyes, it is recommended to rinse with water and seek medical advice . The safety and hazards of 2,5-Diphenyl-1H-pyrrole specifically are not mentioned in the retrieved papers.
Eigenschaften
IUPAC Name |
2,5-diphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCRXUOYULQDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288499 | |
| Record name | 2,5-Diphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenyl-1H-pyrrole | |
CAS RN |
838-40-4 | |
| Record name | MLS002667802 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diphenyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)






![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)


![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)